Herbimycin A is a benzoquinone ansamycin antibiotic and a well-characterized inhibitor of the heat shock protein 90 (Hsp90) chaperone complex. By binding to the N-terminal ATP pocket of Hsp90, it induces the ubiquitination and proteasomal degradation of client oncogenic kinases, including v-Src, Bcr-Abl, and ErbB2. For procurement and assay design, Herbimycin A is supplied as a highly pure (>95-98%) yellow lyophilisate or powder, soluble in DMSO up to 7.5 mg/mL. Its substitution pattern—featuring methoxy groups at C-11 and C-15 but lacking the C-17 methoxy found in its close analog Geldanamycin—confers distinct redox properties, thiol reactivity, and in vivo metabolic profiles. This makes it an essential tool compound for researchers requiring specific irreversible thiol-dependent interactions or altered toxicity profiles in kinase degradation assays .
Substituting Herbimycin A with more common Hsp90 inhibitors like Geldanamycin or Radicicol fundamentally alters assay outcomes and toxicity profiles. While Geldanamycin is a more potent Hsp90 inhibitor, its C-17 methoxy group drives rapid redox cycling and severe hepatotoxicity, which can confound cell viability data in prolonged assays [1]. Conversely, Radicicol lacks the benzoquinone core entirely, acting only as a reversible inhibitor without the capacity for thiol adduction. Herbimycin A occupies a critical middle ground: it retains the benzoquinone moiety for irreversible thiol reactivity under specific conditions but exhibits a distinct redox potential and metabolic induction profile—such as higher CYP1A1 mRNA induction—compared to Geldanamycin [2]. Consequently, using generic substitutes will fail to replicate Herbimycin A's specific client-protein degradation kinetics and off-target induction signatures.
Herbimycin A effectively disrupts the Hsp90 chaperone complex, leading to the degradation of client proteins such as Bcr-Abl. In quantitative cell-based assays, Herbimycin A inhibits Bcr-Abl with an IC50 value of approximately 5 µM . While Geldanamycin exhibits higher raw potency for Hsp90 (IC50 in the low nanomolar range), Geldanamycin's higher propensity for redox-cycling-induced hepatotoxicity often masks specific client degradation effects in sensitive cell lines. Herbimycin A provides a controlled degradation profile that effectively blocks Src, Yes, and ErbB without directly inhibiting protein kinases like PKA or PKC at these concentrations .
| Evidence Dimension | Bcr-Abl inhibition / Client protein degradation |
| Target Compound Data | IC50 ≈ 5 µM |
| Comparator Or Baseline | Geldanamycin (nanomolar IC50, but higher redox toxicity) |
| Quantified Difference | Herbimycin A offers micromolar inhibition with an altered redox-toxicity profile compared to the highly potent but toxic Geldanamycin. |
| Conditions | Cell-based kinase degradation assays |
Procurement of Herbimycin A is optimal for researchers who need to isolate Hsp90-mediated kinase degradation from the severe redox-cycling toxicity associated with Geldanamycin.
The structural differences between benzoquinone ansamycins significantly affect their interaction with the aryl hydrocarbon receptor (AhR) pathway and subsequent cytochrome P450 induction. In vivo studies on rat hepatic tissue demonstrate that Herbimycin A induces CYP1A1 mRNA levels by 2.0-fold compared to controls [1]. In contrast, Geldanamycin induces CYP1A1 mRNA by only 1.4-fold under identical conditions [1]. This quantitative difference highlights Herbimycin A's stronger modulatory effect on AhR-dependent signal transduction and CYP1A1 expression.
| Evidence Dimension | CYP1A1 mRNA induction level |
| Target Compound Data | 2.0-fold increase |
| Comparator Or Baseline | Geldanamycin (1.4-fold increase) |
| Quantified Difference | Herbimycin A exhibits a ~43% greater induction of CYP1A1 mRNA than Geldanamycin. |
| Conditions | In vivo rat hepatic tissue analysis |
For toxicological and pharmacokinetic modeling, buyers must select Herbimycin A if maximizing CYP1A1 induction via the AhR pathway is required.
Herbimycin A possesses a reactive benzoquinone core that enables irreversible inhibition of target proteins via covalent thiol adduction, a feature critical for specific cross-linking assays. Unlike Radicicol, which is a macrocyclic lactone that binds Hsp90 reversibly (Kd = 19 nM) without forming covalent bonds, Herbimycin A reacts with sulfhydryl groups to form stable adducts [1]. Because its C-11/C-15 methoxy substitution alters its redox potential compared to Geldanamycin, Herbimycin A provides a unique temporal profile for irreversible complex formation, avoiding the excessively rapid redox cycling seen with Geldanamycin[1].
| Evidence Dimension | Mechanism of target binding |
| Target Compound Data | Irreversible covalent binding via thiol adduction |
| Comparator Or Baseline | Radicicol (Reversible competitive binding) |
| Quantified Difference | Herbimycin A enables irreversible thiol-dependent adduction, whereas Radicicol is strictly a reversible inhibitor. |
| Conditions | In vitro protein binding and kinase inhibition assays |
Buyers designing assays that require irreversible target engagement or thiol-dependent inhibition must procure Herbimycin A over reversible macrocyclic alternatives like Radicicol.
Proper formulation of Herbimycin A is critical for reproducible assay performance, as the compound is nearly insoluble in aqueous buffers. Procurement datasheets specify that Herbimycin A is soluble in DMSO and DMF up to 6.0 - 7.5 mg/mL (approximately 10-13 mM) . This baseline solubility is comparable to Geldanamycin, which also suffers from poor aqueous solubility (~150 µM). For reliable application in high-throughput workflows, Herbimycin A must be procured as a high-purity powder, prepared as a concentrated DMSO stock, and stored at -20°C before rapid dilution into aqueous media, ensuring the benzoquinone core does not prematurely precipitate.
| Evidence Dimension | Maximum solubility in standard organic solvents |
| Target Compound Data | 6.0 - 7.5 mg/mL in DMSO |
| Comparator Or Baseline | Aqueous buffer (Insoluble / <0.1 mg/mL) |
| Quantified Difference | Requires DMSO/DMF for primary solubilization to reach functional millimolar stock concentrations. |
| Conditions | Laboratory stock solution preparation |
Understanding the strict DMSO solubility limits prevents compound precipitation and ensures accurate dosing in high-throughput or cell-based screening workflows.
Herbimycin A is the preferred ansamycin for inducing the proteasomal degradation of client proteins like v-Src, Bcr-Abl, and ErbB2 when researchers need to avoid the extreme hepatotoxicity and rapid redox cycling of Geldanamycin .
Due to its reactive benzoquinone moiety, Herbimycin A is selected over Radicicol for structural biology and biochemical assays requiring covalent, irreversible adduction to sulfhydryl groups on target chaperone complexes [1].
Because Herbimycin A induces CYP1A1 mRNA at significantly higher levels (2.0-fold) than Geldanamycin (1.4-fold), it is the optimal procurement choice for toxicological studies mapping AhR-dependent signal transduction in hepatic models [2].